Naphthalen-1-yl 2,5-dimethylbenzenesulfonate
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Overview
Description
Naphthalen-1-yl 2,5-dimethylbenzenesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a naphthalene ring attached to a benzenesulfonate group with two methyl substituents at the 2 and 5 positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of naphthalene with sulfuric acid to form naphthalenesulfonic acid, which is then reacted with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as pyridine to yield the desired product .
Industrial Production Methods
Industrial production of Naphthalen-1-yl 2,5-dimethylbenzenesulfonate may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Naphthalen-1-yl 2,5-dimethylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Naphthalen-1-yl 2,5-dimethylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can serve as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Naphthalen-1-yl 2,5-dimethylbenzenesulfonate involves its interaction with specific molecular targets. The sulfonate group can act as an electrophile, facilitating reactions with nucleophiles such as amines and thiols. This interaction can lead to the formation of covalent bonds with target molecules, affecting their function and activity. The pathways involved may include enzyme inhibition, protein modification, and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound features a naphthalene ring substituted with a triazole and phosphonic ester group.
Naphthalen-1-yl 2-methoxy-4,5-dimethylbenzenesulfonate: Similar to the target compound but with a methoxy group instead of a sulfonate group.
Uniqueness
Naphthalen-1-yl 2,5-dimethylbenzenesulfonate is unique due to its specific substitution pattern and the presence of both naphthalene and benzenesulfonate groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C18H16O3S |
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Molecular Weight |
312.4 g/mol |
IUPAC Name |
naphthalen-1-yl 2,5-dimethylbenzenesulfonate |
InChI |
InChI=1S/C18H16O3S/c1-13-10-11-14(2)18(12-13)22(19,20)21-17-9-5-7-15-6-3-4-8-16(15)17/h3-12H,1-2H3 |
InChI Key |
ZQTCZQGMBCUYIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)OC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
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